Melanotan I

Beschreibung

Afamelanotide is a melanocortin-1 receptor agonist that stimulates melanin production in the skin and is used to decrease pain and itching from light exposure in patients with erythropoietic protoporphyria and X-linked protoporphyria. Afamelanotide has not been linked to serum aminotransferase elevations during therapy nor to instances of idiosyncratic acute liver injury with symptoms and jaundice.

Afamelanotide is a synthetic peptide analogue of the naturally occurring alpha-melanocyte stimulating hormone (a-MSH) with potential photoprotective activity. Mimicking the action of a-MSH, afamelanotide stimulates melanocytes to increase the production and release of melanin. Increased melanocyte melanin may protect against ultraviolet radiation (UVR)-initiated cellular DNA damage, oxidation of membrane proteins, and alterations in intracellular signaling processes in epidermal cells. Endogenously, a-MSH is released by skin cells in response to UVR exposure, stimulating melanocytes to produce and release melanin.

observations suggest that afamelanotide has beneficial effects in patients with erythropoietic protoporphyria, induces epidermal melanin formation

See also: Afamelanotide Acetate (active moiety of).

Eigenschaften

Key on ui mechanism of action |

Patients with erythropoietic porphyria (EPP) have a deficiency of ferrochelatase (FECH), an enzyme involved in the final step of heme biosynthesis. FECH is required to insert iron into protoporphyrin IX (PPIX) to generate heme, and a deficiency in FECH results in accumulation of PPIX (particularly in the liver and superficial skin vasculature). PPIX molecules are photodynamic - exposure to UV radiation causes these molecules to form reactive oxygen species that lead to subsequent tissue damage. Afamelanotide mimics endogenous alpha melanocyte-stimulating hormone (α-MSH), a hormone typically released in response to UV-induced skin damage. Both afamelanotide and α-MSH bind to the melanocortin-1 receptor (MC1R) on melanocytes which stimulates the synthesis of eumelanin, a photoprotective compound. Eumelanin is incorporated into small vesicles called melanosomes which are then distributed to surrounding keratinocytes. Melanosomes are concentrated above the nucleus of these keratinocytes, thus protecting them from UV-induced damage. While endogenous α-MSH requires UV-induced skin damage in order to be produced, afamelanotide increases eumelanin biosynthesis independent of UV exposure. Activation of MC1R signalling by afamelanotide also instigates other protective processes, including an increase in antioxidant activity, DNA repair, and secretion of immunomodulatory proteins such as interleukin-10. |

|---|---|

CAS-Nummer |

75921-69-6 |

Molekularformel |

C78H111N21O19 |

Molekulargewicht |

1646.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1 |

InChI-Schlüssel |

UAHFGYDRQSXQEB-LEBBXHLNSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

Kanonische SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

64887-70-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

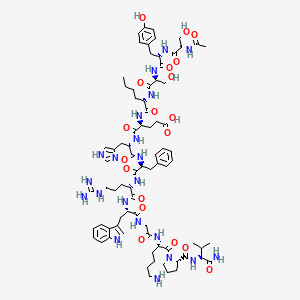

Ac-Ser-Tyr-Ser-Nle-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Afamelanotide; CUV1647; CUV-1647; CUV 1647; MBJ 05; MBJ-05; MBJ05; Melanotan I; Melanotan-1; MT-1 (Nlefmsh); Ndp-msh; 4-Norleucyl-7-phenylalanine-alpha-msh |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis of a Sun-Independent Tan: A Technical History of Melanotan I

An In-depth Guide to the Discovery, Development, and Mechanism of Afamelanotide

Abstract

Melanotan I, known scientifically as afamelanotide and by the brand name Scenesse®, represents a significant milestone in peptide-based therapeutics. Originally conceived as a sunless tanning agent to mitigate the risk of UV-induced skin cancer, its development journey has culminated in a first-in-class treatment for the rare phototoxic disorder, erythropoietic protoporphyria (EPP). This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, key experimental data, and the clinical trials that led to its approval. We delve into the molecular interactions with the melanocortin-1 receptor (MC1R), the downstream signaling cascade, and the pharmacokinetic profile that guided its formulation into a novel subcutaneous implant. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pioneering melanocortin peptide therapeutic.

Introduction: The Quest for Photoprotection

The incidence of skin cancer, largely attributed to excessive exposure to ultraviolet (UV) radiation, spurred research into alternative methods of achieving a tan, which is the body's natural defense mechanism against sun damage. In the 1980s, a team of researchers at the University of Arizona, including Dr. Victor J. Hruby, Dr. Norman Levine, and Robert T. Dorr, initiated a program to develop a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH)[1]. The primary goal was to create a compound that could stimulate melanin production without the need for UV exposure, thereby providing a "therapeutic tan" and reducing the risk of skin cancer[1][2]. This research led to the synthesis of a series of potent and stable α-MSH analogs, with this compound emerging as a lead candidate.

The Molecular Innovation: From α-MSH to Afamelanotide

α-MSH, a naturally occurring 13-amino acid peptide, has a very short plasma half-life, making it unsuitable as a therapeutic agent. The key innovation in the development of this compound was the strategic modification of the α-MSH amino acid sequence to enhance its potency and stability.

Chemical Structure and Synthesis

This compound, or afamelanotide, is a linear tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂. It is also designated as [Nle⁴,D-Phe⁷]-α-MSH[3][4]. Two critical substitutions differentiate it from the native α-MSH:

-

Methionine at position 4 is replaced by Norleucine (Nle) : This substitution prevents oxidation, a common degradation pathway for methionine-containing peptides, thereby increasing the molecule's stability.

-

L-Phenylalanine at position 7 is replaced by its D-enantiomer (D-Phe) : This change confers resistance to enzymatic degradation, significantly prolonging the peptide's biological activity[5].

The synthesis of [Nle⁴,D-Phe⁷]-α-MSH was a crucial step in creating a viable therapeutic candidate with a longer half-life and greater potency compared to the endogenous hormone[5].

Mechanism of Action: Activating the Melanocortin-1 Receptor

This compound exerts its effects by acting as a potent agonist of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor primarily expressed on the surface of melanocytes[6][7].

Receptor Binding and Signaling Pathway

Upon binding to the MC1R, this compound initiates a downstream signaling cascade:

-

Activation of Adenylyl Cyclase: The activated MC1R couples to the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase[1][8].

-

Increased Cyclic AMP (cAMP) Levels: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger molecule[1][8].

-

Activation of Protein Kinase A (PKA): Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[8].

-

Upregulation of MITF: PKA phosphorylates and activates the cAMP response element-binding protein (CREB), which then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF)[9].

-

Stimulation of Melanogenesis: MITF is a master regulator of melanocyte function and survival. It promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT). This leads to an increased production of eumelanin, the dark, photoprotective form of melanin[8][9].

The increased production and transfer of eumelanin to surrounding keratinocytes results in a darkening of the skin, providing protection against UV radiation[10].

Preclinical and Early Clinical Development

The initial development of this compound focused on its potential as a sunless tanning agent. Preclinical studies and early phase I clinical trials were conducted to assess its safety, tolerability, pharmacokinetics, and ability to induce pigmentation.

Pharmacokinetics and Formulation

Early clinical studies established the pharmacokinetic profile of this compound. Following subcutaneous administration, the peptide is fully bioavailable, with a plasma half-life of approximately 30 minutes[4][6][11]. Despite its short half-life, the biological effect of increased pigmentation is long-lasting[11]. Oral administration did not result in detectable plasma levels[11].

The need for repeated injections to maintain therapeutic levels led to the development of a controlled-release subcutaneous implant. This biodegradable implant, containing 16 mg of afamelanotide, is approximately the size of a grain of rice and is administered every two months[12][13]. The implant releases the majority of the drug within the first few days, with plasma levels becoming undetectable by day 10[4].

Table 1: Pharmacokinetic Parameters of Afamelanotide

| Parameter | Value | Reference |

| Route of Administration | Subcutaneous Implant | [13] |

| Bioavailability (SC) | 100% | [11] |

| Plasma Half-life | ~30 minutes | [4][6] |

| Tmax (Implant) | 36 hours (median) | [6] |

| Cmax (Implant) | 3.7 ± 1.3 ng/mL | [6] |

| Metabolism | Presumed rapid hydrolysis | [6] |

Receptor Binding Affinity

In vitro studies have demonstrated the high affinity of this compound for the MC1R.

Table 2: Binding Affinity (Ki) of [Nle⁴,D-Phe⁷]-α-MSH for Melanocortin Receptors

| Receptor | Ki (nM) | Reference |

| MC1R | 0.085 | |

| MC3R | 0.4 | |

| MC4R | 3.8 | |

| MC5R | 5.1 |

Clinical Trials in Erythropoietic Protoporphyria (EPP)

The focus of this compound's development shifted towards treating photosensitivity disorders, particularly erythropoietic protoporphyria (EPP). EPP is a rare genetic disorder characterized by severe phototoxicity due to the accumulation of protoporphyrin IX in the skin[14]. Patients experience excruciating pain upon exposure to sunlight.

A series of randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of afamelanotide in adult EPP patients.

Table 3: Summary of Key Phase III Clinical Trials of Afamelanotide in EPP

| Trial Identifier | Location | N | Study Design | Dosing Regimen | Primary Endpoint | Key Outcomes | Reference |

| CUV039 (NCT01605136) | United States | 94 | Randomized, double-blind, placebo-controlled | 16 mg afamelanotide or placebo implant every 60 days for 6 months | Total number of hours over 180 days spent in direct sunlight between 10 a.m. and 6 p.m. on days with no pain. | Afamelanotide group had a significantly longer duration of pain-free time in direct sunlight compared to placebo. | [2][15] |

| CUV029 (NCT00979745) | European Union | 74 | Randomized, double-blind, placebo-controlled | 16 mg afamelanotide or placebo implant every 60 days for 9 months | Time to first phototoxic reaction after first treatment. | Afamelanotide group had a significantly longer time to the first phototoxic reaction and fewer phototoxic reactions overall. Improved quality of life was also observed. | [15] |

The results of these trials consistently demonstrated that afamelanotide was effective in increasing the duration of pain-free sun exposure and improving the quality of life for EPP patients[15]. The safety profile was favorable, with the most common adverse events being nausea, headache, and implant site reactions, which were generally mild to moderate[13][16].

Regulatory Approval and Post-Marketing

Based on the robust clinical trial data, afamelanotide (Scenesse®) received marketing authorization from the European Medicines Agency (EMA) in 2014 and the U.S. Food and Drug Administration (FDA) in 2019 for the prevention of phototoxicity in adult patients with EPP[4][17]. It is considered a first-in-class medication[4]. Post-marketing studies continue to confirm its long-term safety and effectiveness in the real-world setting[18].

Experimental Protocols

In Vitro Melanogenesis Assay

-

Cell Line: B16 mouse melanoma cells or primary human melanocytes.

-

Treatment: Cells are cultured in appropriate media and treated with varying concentrations of this compound.

-

Melanin Content Measurement: After a defined incubation period (e.g., 48-72 hours), cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.

-

Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the rate of dopachrome formation is measured spectrophotometrically at 475 nm to determine tyrosinase activity.

Receptor Binding Assay

-

Cell Line: HEK293 cells transiently or stably expressing the human MC1R.

-

Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated using competitive binding analysis software.

Clinical Trial Protocol for EPP (Generalized)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients with a confirmed diagnosis of EPP.

-

Intervention: Subcutaneous administration of a 16 mg afamelanotide implant or a matching placebo implant every 60 days for the duration of the study (e.g., 6-9 months).

-

Efficacy Assessments:

-

Patient diaries to record daily duration and time of sun exposure, and the occurrence, duration, and severity of phototoxic reactions (using a visual analog scale for pain).

-

Quality of life questionnaires (e.g., Dermatology Life Quality Index - DLQI, and a disease-specific EPP-QoL).

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and physical examinations at regular intervals.

Conclusion

The journey of this compound from a laboratory curiosity aimed at cosmetic tanning to a life-changing therapy for a debilitating rare disease is a testament to the power of targeted drug design and persistent clinical development. Its story underscores the importance of understanding fundamental biological pathways, in this case, the melanocortin system, to address unmet medical needs. As a first-in-class MC1R agonist, afamelanotide has not only provided a crucial therapeutic option for EPP patients but has also paved the way for further exploration of melanocortin peptides in other dermatological and systemic diseases. The in-depth technical understanding of its discovery, mechanism, and clinical validation provides a valuable blueprint for the development of future peptide-based therapeutics.

References

- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Afamelanotide - Wikipedia [en.wikipedia.org]

- 5. 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - ProQuest [proquest.com]

- 8. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptides.gg [peptides.gg]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Skin pigmentation and pharmacokinetics of melanotan-I in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news.clinuvel.com [news.clinuvel.com]

- 13. molinamarketplace.com [molinamarketplace.com]

- 14. Articles [globalrx.com]

- 15. Afamelanotide for Erythropoietic Protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Afamelanotide: A Review in Erythropoietic Protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. German Cohort Observational Study to Investigate the Short‐ and Long‐Term Safety and Clinical Effectiveness of Afamelanotide 16 mg (SCENESSE) in Patients With Erythropoietic Protoporphyria (EPP) - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Melanotan I and alpha-MSH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of the endogenous peptide hormone, alpha-melanocyte-stimulating hormone (α-MSH), and its synthetic analog, Melanotan I ([Nle4, D-Phe7]-α-MSH or afamelanotide). The document delves into their respective binding affinities for melanocortin receptors, functional potencies, and the downstream signaling pathways they activate. Detailed methodologies for key comparative assays are provided, and the intricate molecular interactions are visualized through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a critical resource for researchers and professionals involved in the study of melanocortin signaling and the development of related therapeutics.

Introduction

Alpha-melanocyte-stimulating hormone (α-MSH) is a naturally occurring tridecapeptide hormone of the melanocortin family, derived from the pro-opiomelanocortin (POMC) prohormone. It plays a pivotal role in regulating skin pigmentation, in addition to possessing anti-inflammatory and immunomodulatory functions. α-MSH exerts its effects by binding to a family of G protein-coupled receptors known as melanocortin receptors (MCRs), with a particularly high affinity for the melanocortin 1 receptor (MC1R) expressed on melanocytes.

This compound, also known as afamelanotide, is a synthetic analog of α-MSH.[1] It was engineered with two amino acid substitutions: norleucine (Nle) replacing methionine at position 4 and D-phenylalanine (D-Phe) replacing L-phenylalanine at position 7.[2] These modifications were designed to increase the peptide's stability and potency compared to its endogenous counterpart.[3] This enhanced stability and potency have made this compound a subject of significant research and clinical interest, particularly for its photoprotective effects.

This guide provides a detailed comparative analysis of the biological activities of this compound and α-MSH, focusing on their interactions with melanocortin receptors and the subsequent cellular responses.

Comparative Biological Activity: Quantitative Data

The primary difference in the biological activity between this compound and α-MSH lies in their affinity and potency at the various melanocortin receptors. This compound generally exhibits a higher binding affinity and functional potency, particularly at the MC1R, as a result of its structural modifications that confer resistance to enzymatic degradation.[3]

Receptor Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and α-MSH at human melanocortin receptors.

| Ligand | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |

| This compound | 0.085[4][5] | 0.4[4][5] | 3.8[4][5] | 5.1[4][5] |

| α-MSH | 0.23[6] | 31.5[6] | 900[6] | 7160[6] |

Note: Data is compiled from multiple sources and may have been determined under varying experimental conditions.

Functional Potency (EC50)

The functional potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and α-MSH in stimulating cAMP accumulation, a key downstream signaling event.

| Ligand | MC1R EC50 (nM) | MC3R EC50 (nM) | MC4R EC50 (nM) | MC5R EC50 (nM) |

| This compound | 0.5[7] | - | 0.091 (rat)[1] | - |

| α-MSH | - | - | 15 (rat)[1] | - |

Note: Data is compiled from multiple sources and may involve different species (human, rat) and experimental setups, which can influence the absolute values.

Signaling Pathways

Both α-MSH and this compound initiate their biological effects by binding to melanocortin receptors, which are coupled to the Gs alpha subunit of the heterotrimeric G protein. This binding event triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte development and function, and it upregulates the expression of key melanogenic enzymes such as tyrosinase, leading to the synthesis of melanin.[8]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: receptor binding assays and cAMP accumulation assays. The following sections provide detailed methodologies for these experiments.

Receptor Binding Assay (for Ki Determination)

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled competitor.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [125I]NDP-α-MSH).

-

Add increasing concentrations of the unlabeled competitor ligand (either this compound or α-MSH) to the wells.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HEK293) expressing the melanocortin receptor of interest.

-

Seed the cells into a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere and grow to a desired confluency.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX. The PDE inhibitor prevents the degradation of cAMP, allowing it to accumulate.

-

Add varying concentrations of the agonist (this compound or α-MSH) to the wells. Include a control with no agonist to determine the basal cAMP level.

-

Incubate the plate at 37°C for a specific time to allow for cAMP production.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells using a lysis buffer provided with the cAMP detection kit.

-

Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Use the standard curve to convert the raw assay signals from the experimental wells into cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Discussion and Conclusion

The data presented in this guide clearly demonstrate that this compound is a more potent and higher-affinity ligand for melanocortin receptors, particularly MC1R, compared to the endogenous α-MSH. The structural modifications in this compound not only enhance its binding but also increase its stability, leading to a more sustained biological response. This is evident in its significantly lower Ki and EC50 values.

The increased potency and stability of this compound have significant implications for its therapeutic potential. For conditions where sustained activation of the melanocortin system is desired, such as in certain dermatological disorders requiring photoprotection, this compound offers a clear advantage over the naturally occurring α-MSH.

The detailed experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other melanocortin receptor ligands. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of the melanocortin system and for the development of novel therapeutics targeting these receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Nle4,D-Phe7]-α-MSH | Melanocortin Receptor Agonists: R&D Systems [rndsystems.com]

- 5. bio-techne.com [bio-techne.com]

- 6. Selective Cyclized α-Melanocyte-Stimulating Hormone Derivative with Multiple N-Methylations for Melanoma Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. A Review and Update on Melanocyte Stimulating Hormone Therapy: Afamelanotide - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

An In-depth Technical Guide to the Early Clinical Studies of Afamelanotide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the foundational clinical research on afamelanotide, a first-in-class photoprotective drug. It focuses on the early-phase studies that established its mechanism of action, pharmacokinetic profile, and initial efficacy and safety in key dermatological indications.

Introduction

Afamelanotide is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] Developed as a potent melanocortin-1 receptor (MC1R) agonist, it was designed to offer greater stability and a longer duration of action than its endogenous counterpart.[2][3] Its primary therapeutic effect is the stimulation of eumelanin production in the skin, independent of ultraviolet (UV) radiation exposure.[4][5] This mechanism provides a protective barrier against UV and visible light, forming the basis for its investigation in light-related skin disorders.

The early clinical development program for afamelanotide, initially known as CUV1647 or Melanotan-1, focused on establishing its safety and efficacy for preventing phototoxicity in patients with erythropoietic protoporphyria (EPP), a rare genetic disorder causing severe light intolerance.[6][7] Exploratory studies were also conducted for other conditions such as solar urticaria and vitiligo.[6][8] This guide synthesizes the data, protocols, and key findings from these seminal studies.

Mechanism of Action and Signaling Pathway

Afamelanotide mimics the action of α-MSH by binding to and activating the MC1R on melanocytes.[1][4] This binding initiates a G-protein-coupled receptor signaling cascade. The activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), promoting the transcription of key genes involved in melanin synthesis, most notably the gene for tyrosinase, the rate-limiting enzyme in melanogenesis.[4] This process upregulates the production of photoprotective black-brown eumelanin.[5] Beyond melanogenesis, MC1R activation is also linked to antioxidant activities, enhanced DNA repair processes, and modulation of inflammation.[2][5]

Pharmacokinetics and Pharmacodynamics

Early studies established that subcutaneous administration of afamelanotide resulted in full bioavailability, whereas oral or transdermal applications did not yield measurable plasma concentrations or a pigmentation response.[2] The drug is administered as a bioresorbable subcutaneous implant designed for controlled release.[5][9]

| Parameter | Value / Description | Source |

| Administration | Subcutaneous bioresorbable implant (16 mg afamelanotide) | [10][11] |

| Drug Release | Majority of the dose is released within the first 48 hours; >90% released by Day 5. | [5] |

| Plasma Detection | Plasma levels become undetectable in most subjects by Day 10. | [3][5] |

| Half-life | Approximately 30 minutes. | [3] |

| Bioavailability | Full bioavailability via subcutaneous injection. | [2] |

| Pharmacodynamic Effect | The therapeutic effect (skin pigmentation) is long-lasting despite the short half-life, due to the sustained increase in melanosome density. | [2][5] |

Early Clinical Development in Erythropoietic Protoporphyria (EPP)

EPP is a rare metabolic disorder characterized by an accumulation of protoporphyrin IX, leading to extreme photosensitivity and severe pain upon light exposure.[7] The therapeutic rationale for using afamelanotide in EPP is to increase skin melanin, thereby creating a natural filter to absorb light and prevent phototoxic reactions.

Key Experimental Protocols

Early EPP trials followed rigorous designs to assess efficacy and safety. The pivotal US and EU Phase III trials (CUV039 and CUV029, respectively) provide a representative model of the methodology.[12][13]

Study Design:

-

Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[9][13]

-

Patient Population: Adults with a confirmed diagnosis of EPP.

-

Intervention: Subcutaneous implants of afamelanotide (16 mg) or a matching placebo administered every 60 days.[12] Patients in the EU study (CUV029) received five implants over 270 days, while patients in the US study (CUV039) received three implants over 180 days.[12][14]

Endpoints and Assessments:

-

Primary Endpoint (US CUV039): Total number of hours spent in direct sunlight between 10:00 and 18:00 over 180 days, on days with no pain. This was recorded in daily patient diaries.[13][14]

-

Primary Endpoint (EU CUV029): Total number of hours over 270 days spent outdoors between 10:00 and 15:00 on days with no pain.[14]

-

Secondary Endpoints: Number and severity of phototoxic reactions, quality of life (QoL) measured by the EPP-QoL questionnaire, and safety assessments.[6][9]

-

Photoprovocation Testing: A subset of patients underwent controlled light exposure to determine the minimal symptom dose (MSD), providing an objective measure of light tolerance.[9][15]

Summary of Efficacy and Safety Data

The early clinical trials consistently demonstrated the efficacy of afamelanotide in improving outcomes for EPP patients.

Table 1: Key Efficacy Results from Pivotal EPP Clinical Trials

| Trial | N | Treatment Arm | Primary Endpoint Result | p-value | Source |

| US Phase III (CUV039) | 93 | Afamelanotide | Median 69.4 hours of pain-free sun exposure over 6 months. | <0.05 (implied) | [6][14] |

| Placebo | Median 40.8 hours of pain-free sun exposure over 6 months. | [6][14] | |||

| EU Phase III (CUV029) | 74 | Afamelanotide | Median 6.0 hours of pain-free sun exposure over 9 months. | <0.05 (implied) | [6][14] |

| Placebo | Median 0.8 hours of pain-free sun exposure over 9 months. | [6][14] | |||

| US Phase II (CUV030) | 77 | Afamelanotide | Increased time in direct sunlight (10 AM - 3 PM). | p=0.036 | [15] |

| Afamelanotide | Improved EPP-specific QoL score at Day 180. | p<0.001 | [15] |

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Frequency | Description | Source |

| Headache | Common | Mild and transient, often occurring in the days following implant administration. | [6][15] |

| Nausea | Common | Mild and self-limiting. | [6][15] |

| Fatigue | Common | Mild and transient. | [6] |

| Nasopharyngitis | Common | [6] | |

| Implant Site Reactions | Common | Includes pain, bruising, or discoloration at the administration site. | [11][15] |

No drug-related serious adverse events were reported in these key early trials.[6][11] The safety profile was deemed favorable, with most adverse events being mild and transient.[2]

Exploratory Studies in Other Dermatological Conditions

The photoprotective and pigment-inducing properties of afamelanotide prompted its investigation in other skin disorders.

Solar Urticaria (SU)

SU is a photodermatosis where light exposure triggers a rapid urticarial (hive) response.[16] Early studies assessed whether afamelanotide-induced melanization could increase the threshold for this reaction.

-

Methodology: An open-label, Phase II study administered a single 16 mg afamelanotide implant to participants.[17] The primary efficacy measure was the minimal urticarial dose (MUD), defined as the lowest dose of artificial light required to provoke a visible wheal.[16][17]

-

Results: At 30 days, all participants showed an increased MUD.[17] A significant decrease in wheal area was observed at 60 days post-implant across a broad spectrum of wavelengths (300-600 nm), suggesting a photoprotective effect.[12][17]

Vitiligo

Vitiligo is an autoimmune disorder characterized by depigmented skin patches due to the loss of melanocytes.[8] Studies explored afamelanotide as an adjunct to narrowband UVB (NB-UVB) phototherapy to stimulate repigmentation.

-

Methodology: A Phase II study compared the efficacy of afamelanotide combined with NB-UVB phototherapy against NB-UVB phototherapy alone.[18] The study focused on patients with Fitzpatrick skin types IV-VI.[8][18]

-

Results: The combination therapy group showed a higher percentage of patients achieving significant repigmentation and at a faster rate compared to the monotherapy group.[18] Efficacy was more pronounced in patients with darker skin types (IV-VI).[18][19]

Conclusion

The early clinical studies of afamelanotide successfully established its foundational safety and efficacy profile. Through a series of methodologically robust trials, afamelanotide was proven to be a potent MC1R agonist that significantly increases pain-free sun exposure and quality of life for patients with EPP. The data demonstrated a favorable and manageable safety profile, with most adverse events being mild and transient. These foundational studies paved the way for its eventual regulatory approval for EPP and established a clear scientific rationale for its ongoing investigation in other pigmentary and photodermatologic disorders. The development of afamelanotide stands as a landmark achievement in providing a therapeutic option for a previously unmet medical need.

References

- 1. Afamelanotide | C78H111N21O19 | CID 16197727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Afamelanotide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Afamelanotide? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. news.clinuvel.com [news.clinuvel.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Afamelanotide: A Review in Erythropoietic Protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Afamelanotide in protoporphyria and other skin diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. clinuvel.com [clinuvel.com]

- 16. hra.nhs.uk [hra.nhs.uk]

- 17. skintherapyletter.com [skintherapyletter.com]

- 18. dermatologytimes.com [dermatologytimes.com]

- 19. Vitiligo Research Foundation | New [vrfoundation.org]

In Vitro Photoprotective Mechanisms of Melanotan I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan I (MT-I), a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH), has demonstrated significant photoprotective properties in various studies. This technical guide provides an in-depth analysis of the in vitro effects of this compound, focusing on its mechanisms of action in protecting skin cells from ultraviolet (UV) radiation-induced damage. This document summarizes key quantitative data from published research, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of dermatology and photoprotection.

Introduction

Ultraviolet (UV) radiation from sun exposure is a primary etiological factor in skin damage, premature aging, and the development of skin cancers. This compound, also known as afamelanotide, is a potent agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R by this compound initiates a cascade of cellular events that enhance the skin's natural defenses against UV radiation.[3] This guide delves into the in vitro evidence that elucidates the multifaceted photoprotective effects of this compound, which extend beyond simple pigmentation. These mechanisms include the enhancement of DNA repair processes, reduction of oxidative stress, and modulation of inflammatory and apoptotic pathways.

Mechanism of Action: The Melanocortin-1 Receptor (MC1R) Signaling Pathway

This compound exerts its photoprotective effects primarily through the activation of the MC1R, a G-protein coupled receptor predominantly expressed on melanocytes and to a lesser extent on other skin cells like keratinocytes.[3][4]

Upon binding of this compound to MC1R, the following signaling cascade is initiated:

-

Activation of Adenylyl Cyclase: The activated G-protein (Gs) stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

-

Increase in Intracellular cAMP Levels: This leads to a significant elevation of intracellular cAMP, a crucial second messenger in this pathway.

-

Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.

-

Phosphorylation of CREB: PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

Upregulation of MITF: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the microphthalmia-associated transcription factor (MITF).

-

Induction of Melanogenesis and Other Photoprotective Genes: MITF is a master regulator of melanocyte function and survival. It promotes the transcription of key melanogenic enzymes such as tyrosinase, TYRP1, and TYRP2, leading to the synthesis of melanin.[3] Furthermore, this pathway is implicated in the upregulation of genes involved in DNA repair and antioxidant defense.[4]

Quantitative Data on Photoprotective Effects

The following tables summarize the key quantitative findings from in vitro and clinical studies on the photoprotective effects of this compound.

Table 1: Effects on DNA Damage and Repair

| Parameter | Cell Type/Model | Treatment | UV Radiation | Result | Significance | Reference |

| Cyclobutane Pyrimidine Dimers (CPDs) | Healthy Volunteers (Fair Skin) | Afamelanotide (16mg) | Controlled UV | Significant reduction in cells with CPDs at 15 min, 24h, and 48h post-UV | p < 0.01 | [6] |

| γH2AX (DNA Damage Marker) | Healthy Volunteers | Afamelanotide | Controlled UV | Significantly reduced | p < 0.01 | [7] |

| Differentially Expressed Genes (DEGs) | Healthy Volunteers (Fair Skin) | Afamelanotide | Controlled UV | 3.4-fold reduction in DEGs (from 625 to 183) | p < 0.05 | [7] |

| Sunburn Cells | Human Volunteers | This compound (0.08 mg/kg/day) | 3x MED of UV-B | 47% fewer sunburn cells | N/A | [5][8] |

Table 2: Effects on Melanogenesis and Pigmentation

| Parameter | Cell Type/Model | Treatment | Result | Significance | Reference |

| Melanin Density | Healthy Volunteers (Fair Skin) | Afamelanotide (16mg) | Significant increase | p < 0.05 | [1][6] |

| Minimal Erythemal Dose (MED) | Healthy Volunteers | Afamelanotide | Increased MED | p = 0.018 (for UV-erythema dose response) | [1][9] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments to assess the photoprotective effects of this compound.

Cell Culture

-

Cell Lines: Primary human epidermal melanocytes (HEMs) and keratinocytes (HEKs) are commonly used. Co-culture systems of melanocytes and keratinocytes can provide a more physiologically relevant model.[10]

-

Culture Medium: Specific media for each cell type should be used (e.g., Melanocyte Growth Medium for HEMs, Keratinocyte Growth Medium for HEKs).

-

Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment and UV Irradiation

-

This compound Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or cell culture medium) to the desired stock concentration and then diluted to final working concentrations.

-

Treatment Protocol: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 24-72 hours) before UV exposure.

-

UV Source: A solar simulator with filters to deliver specific wavelengths of UVA and UVB is used.

-

UV Dosage: The UV dose is measured using a radiometer and is typically expressed in J/cm² for UVA and mJ/cm² for UVB. Doses are chosen to induce a measurable level of DNA damage or apoptosis without causing excessive cell death.

DNA Damage Assessment (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

-

Cell Preparation: After UV irradiation, cells are harvested and suspended in low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is spread on a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.

-

Cell Lysis: Following treatment and irradiation, cells are lysed to release intracellular proteins.

-

Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a fluorophore or chromophore.

-

Signal Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a fluorometer or spectrophotometer.

-

Data Normalization: Caspase-3 activity is typically normalized to the total protein concentration of the lysate.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Probe Loading: Cells are incubated with DCFDA, which is cell-permeable and non-fluorescent.

-

Oxidation to Fluorescent Form: Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.

Melanin Content Assay

-

Cell Lysis: Melanocytes are lysed in a sodium hydroxide solution.

-

Spectrophotometry: The absorbance of the lysate is measured at a specific wavelength (e.g., 475 nm) to quantify the melanin content.

-

Standard Curve: A standard curve using synthetic melanin is used to determine the concentration of melanin in the samples.

-

Normalization: Melanin content is typically normalized to the total protein content or cell number.

Antioxidant and Anti-inflammatory Effects

In addition to stimulating melanogenesis and enhancing DNA repair, this compound exhibits direct antioxidant and anti-inflammatory properties.

-

Antioxidant Effects: The MC1R signaling pathway can upregulate the expression of antioxidant enzymes.[11] Melanin itself is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) generated by UV radiation.[3]

-

Anti-inflammatory Effects: Activation of MC1R has been shown to have immunomodulatory effects, potentially reducing the inflammatory response associated with sunburn.[4]

Conclusion

The in vitro data strongly support the multifaceted photoprotective effects of this compound. Its ability to activate the MC1R signaling pathway leads to not only increased melanin production but also enhanced DNA repair, and reduced oxidative stress and inflammation. These findings provide a solid scientific rationale for the development of this compound as a therapeutic agent for the prevention of photodermatoses and potentially skin cancer. Further in vitro research, particularly utilizing advanced co-culture and 3D skin models, will continue to unravel the full spectrum of its protective mechanisms and aid in the optimization of its clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Tanning Peptide: Stunning Safe Sunless Results [oathpeptides.com]

- 3. Caspase-3 mediated cleavage of BRCA1 during UV-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of a superpotent melanotropic peptide in combination with solar UV radiation on tanning of the skin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved alkaline comet assay protocol for adherent HaCaT keratinocytes to study UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultraviolet radiation triggers apoptosis of fibroblasts and skin keratinocytes mainly via the BH3-only protein Noxa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring the production of reactive oxygen species in experimental melanoma - PMC [pmc.ncbi.nlm.nih.gov]

role of Melanotan I in melanogenesis pathway

An In-depth Technical Guide on the Core Role of Melanotan I in the Melanogenesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as afamelanotide, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1] Engineered for greater stability and potency, it acts as a highly selective agonist for the melanocortin-1 receptor (MC1R).[2][3] Its primary mechanism of action involves the stimulation of the melanogenesis pathway, leading to the increased synthesis of photoprotective eumelanin. This technical guide elucidates the molecular signaling cascade initiated by this compound, presents quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of the core pathways and workflows.

Introduction to Melanogenesis and this compound

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[4] This process occurs within specialized organelles called melanosomes, located in melanocytes. The synthesis of melanin is a critical defense mechanism against the damaging effects of ultraviolet radiation (UVR).

The key regulator of melanogenesis is the α-MSH peptide hormone, which is produced by keratinocytes in response to UVR-induced DNA damage.[5] α-MSH binds to and activates the MC1R, a G protein-coupled receptor (GPCR) on the surface of melanocytes, initiating a signaling cascade that upregulates melanin production.[2] However, the therapeutic utility of native α-MSH is limited by its short half-life. This compound (afamelanotide) was developed to overcome this limitation. It is a potent, synthetic peptide analogue of α-MSH with structural modifications that confer enhanced stability and a prolonged duration of action at the MC1R.[1]

Molecular Mechanism of Action

This compound mimics the action of α-MSH, binding with high affinity and selectivity to the MC1R to initiate a series of intracellular events that culminate in increased eumelanin synthesis.

The Canonical MC1R-cAMP Signaling Pathway

The primary signaling cascade activated by this compound is the canonical Gs/cAMP pathway.[5]

-

Receptor Binding and G Protein Activation: this compound binds to the MC1R, inducing a conformational change that activates the associated heterotrimeric Gs protein.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[7]

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), a key transcription factor.[8]

-

MITF Gene Expression: Phosphorylated CREB translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation.[7] This binding drives the transcription of the MITF gene.

-

Upregulation of Melanogenic Enzymes: MITF, in turn, upregulates the expression of essential melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2/DCT).[6] Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway.[9]

-

Eumelanin Synthesis: The increased expression and activity of these enzymes drive the conversion of the amino acid L-tyrosine into the brown/black, photoprotective pigment eumelanin.

Pleiotropic Effects

Beyond pigmentation, activation of the MC1R signaling cascade by agonists like this compound also induces other protective cellular processes. These include the enhancement of DNA repair mechanisms and an increase in antioxidant activities, providing a multifaceted defense against UV-induced damage that is independent of melanin itself.[1][3]

Quantitative Effects of this compound on Melanogenesis

The administration of α-MSH analogues leads to measurable, dose-dependent increases in key markers of melanogenesis. The following tables summarize representative quantitative data from in vitro studies on human melanocytes or melanoma cell lines.

Table 1: Effect of α-MSH Analogues on Intracellular cAMP Levels

| Compound | Cell Type | Concentration | Incubation Time | Result (cAMP Level) | Reference |

|---|---|---|---|---|---|

| α-MSH Analogue | Human Melanocytes | 1 pM - 10 nM | 45 minutes | Dose-dependent increase; MED at 1 pM | [6] |

| NDP-α-MSH | B16-F10 Cells | 0.1 nM | 1 hour | ~8-fold increase over baseline |[10] |

MED: Minimal Effective Dose; NDP-α-MSH is a potent synthetic analogue similar to this compound.

Table 2: Effect of α-MSH Analogues on Tyrosinase Activity and Melanin Content

| Compound | Cell Type | Concentration | Incubation Time | Result | Reference(s) |

|---|---|---|---|---|---|

| α-MSH | Human Melanocytes | 10 nM | 6 days | Maximal increase in tyrosinase activity | [6] |

| α-MSH | B16-F10 Cells | 0.01 nM - 1 nM | 72 hours | Dose-dependent increase in extracellular melanin | [4] |

| α-MSH | B16-F10 Cells | 10 nM | 72 hours | Significant increase in total melanin content | [11] |

| α-MSH | S-91 Melanoma Cells | 200 nM | Not Specified | Enhanced melanin content |[12] |

Key Experimental Protocols

The study of this compound's effects on melanogenesis relies on a set of core in vitro assays. The following are detailed methodologies for these key experiments.

Melanin Content Assay

This protocol measures the total melanin content in cultured cells.[13][14][15]

-

Cell Harvesting: After treatment, wash cell monolayers with Phosphate-Buffered Saline (PBS), detach using trypsin-EDTA, and centrifuge to obtain cell pellets.

-

Pigment Solubilization: Resuspend the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

-

Incubation: Incubate the suspension at 80°C for 1-2 hours to completely dissolve the melanin granules.

-

Quantification: Transfer 100-150 µL of the solubilized melanin solution to a 96-well plate. Measure the optical density (OD) at 405-490 nm using a microplate reader.[14][15]

-

Standard Curve: Generate a standard curve using synthetic melanin (0-200 µg/mL) dissolved in the same NaOH/DMSO solution.

-

Normalization: Determine the total protein content of a parallel cell lysate using a BCA or Bradford protein assay. Express the results as µg of melanin per mg of protein.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of its substrate, L-DOPA.[9][16]

-

Cell Lysis: Wash and harvest cells as described above. Lyse the cell pellet in 20 mM phosphate buffer (pH 6.8) containing 1% Triton X-100 and a protease inhibitor cocktail. Disrupt cells by freezing and thawing or sonication.

-

Lysate Preparation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular enzymes. Determine the protein concentration of the supernatant.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50-100 µg of supernatant protein per well.

-

Initiate Reaction: Add L-DOPA solution to each well to a final concentration of 2.5 mM.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for at least 15-60 minutes at 37°C. The absorbance increase corresponds to the formation of dopachrome.[9]

-

Calculation: Calculate the rate of dopachrome formation (ΔOD/min) from the linear portion of the curve. Tyrosinase activity can be expressed as the rate of reaction normalized to the protein content.

Intracellular cAMP Quantification Assay

Commercial ELISA or AlphaScreen™ kits are commonly used for sensitive quantification of cAMP. The following is a generalized protocol based on a competitive immunoassay principle.[10]

-

Cell Culture and Stimulation: Seed cells in a multi-well plate. After adherence, replace the medium with a stimulation buffer (e.g., HBSS) and incubate. Treat cells with this compound or other compounds for the specified time (e.g., 30-45 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the kit, which typically contains a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Assay Procedure (ELISA example):

-

Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.

-

Add a fixed amount of biotinylated cAMP to each well. This will compete with the cAMP from the sample for binding to the antibody.

-

Incubate to allow binding to reach equilibrium.

-

Wash the plate to remove unbound reagents.

-

Add a streptavidin-enzyme conjugate (e.g., HRP) that binds to the captured biotinylated cAMP.

-

Add a chromogenic substrate and measure the absorbance. The signal intensity will be inversely proportional to the amount of cAMP in the original sample.

-

-

Quantification: Calculate the cAMP concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the canonical melanogenesis pathway. By activating the cAMP/PKA/CREB/MITF signaling axis, it upregulates the expression of key melanogenic enzymes, leading to a significant increase in the production of photoprotective eumelanin.[1][6] Its enhanced stability compared to native α-MSH makes it a valuable tool for both research and potential therapeutic applications in photosensitivity disorders. The experimental protocols detailed herein provide a robust framework for quantifying the cellular and molecular effects of this compound and other MC1R agonists, facilitating further investigation into their roles in skin biology and pathology.

References

- 1. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Afamelanotide in protoporphyria and other skin diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct cAMP signaling microdomains differentially regulate melanosomal pH and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Expression of microphthalmia-associated transcription factor (MITF), which is critical for melanoma progression, is inhibited by both transcription factor GLI2 and transforming growth factor-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. glpbio.com [glpbio.com]

- 12. Response of melanoma cells to α- MSH and cAMP stimulation [journal.hep.com.cn]

- 13. med.upenn.edu [med.upenn.edu]

- 14. 2.11. Melanin Content Assay [bio-protocol.org]

- 15. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 16. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Melanotan I and its Role in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan I, also known as afamelanotide, is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). Initially developed for its ability to induce skin pigmentation, foundational research has revealed its significant role in photoprotection and the enhancement of DNA repair mechanisms. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, with a specific focus on its interaction with DNA repair pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, oncology, and genetic repair.

Mechanism of Action: The Melanocortin-1 Receptor (MC1R) Signaling Pathway

This compound exerts its effects primarily through the activation of the Melanocortin-1 Receptor (MC1R), a G-protein coupled receptor predominantly expressed on melanocytes.[1][2] Binding of this compound to MC1R initiates a signaling cascade that plays a crucial role in both melanogenesis and DNA repair.

The activation of MC1R by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP is a critical second messenger that triggers two significant downstream pathways:

-

Melanogenesis: cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. MITF then promotes the transcription of enzymes essential for melanin synthesis, such as tyrosinase, leading to an increased production of eumelanin, the dark, photoprotective pigment.[1]

-

DNA Repair: The MC1R signaling pathway also enhances the capacity of cells to repair DNA damage, particularly that induced by ultraviolet (UV) radiation. This is achieved through mechanisms that are independent of pigmentation.[5][6] Activation of this pathway has been shown to upregulate key DNA repair processes, including Nucleotide Excision Repair (NER) and Base Excision Repair (BER).[5][7]

dot

Caption: this compound signaling cascade via MC1R.

Quantitative Data on DNA Repair Enhancement

Clinical studies, notably the CUV151 trial, have provided quantitative evidence of afamelanotide's effects on DNA repair and photoprotection.

Table 1: Reduction in UV-Induced Differentially Expressed Genes (DEGs)

The CUV151 study analyzed skin biopsies from healthy volunteers with fair skin types (Fitzpatrick I-III) before and after afamelanotide treatment and exposure to UV radiation. RNA sequencing revealed a significant reduction in the number of differentially expressed genes (DEGs) in afamelanotide-treated skin compared to untreated skin after UV irradiation.[8]

| Treatment Group | UV-Irradiated vs. Non-Irradiated Skin | Reduction Factor | p-value |

| Without Afamelanotide | 625 DEGs | - | <0.05 |

| With Afamelanotide | 183 DEGs | 3.4 | <0.05 |

Table 2: Reduction in DNA Damage Markers

The same CUV151 study also demonstrated a significant reduction in key DNA damage markers, including cyclobutane pyrimidine dimers (CPDs) and γH2AX, a marker for DNA double-strand breaks.[8][9]

| DNA Damage Marker | Time Point Post-UV Irradiation | Result | p-value |

| Cyclobutane Pyrimidine Dimers (CPDs) | 15 minutes | Statistically significant reduction in CPD-presenting cells | <0.01 |

| 24 hours | Statistically significant reduction in CPD-presenting cells | <0.01 | |

| 48 hours | Statistically significant reduction in CPD-presenting cells | <0.01 | |

| γH2AX | Not specified | Statistically significant reduction | <0.01 |

A separate study in patients with xeroderma pigmentosum (XP), a genetic disorder characterized by defective DNA repair, also showed a reduction in CPDs following afamelanotide treatment.[10]

| Patient | Change in CPDs (Basal Layer) |

| Patient 1 | -48.0% |

| Patient 2 | -17.1% |

| Patient 3 | -4.5% |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the foundational research of this compound and DNA repair.

CUV151 Study: Experimental Workflow

The CUV151 study was designed to assess the impact of afamelanotide on UV-induced DNA damage and repair capacity in healthy volunteers.[11][12]

dot

Caption: Experimental workflow for the CUV151 study.

Immunohistochemistry for CPD and γH2AX in Skin Biopsies

Note: The following is a generalized protocol. Specific antibody concentrations, and incubation times for the CUV151 study are not publicly available and would require optimization.

-

Tissue Preparation:

-

Obtain skin punch biopsies (typically 3-4 mm).

-

Fix biopsies in 10% neutral buffered formalin for 24 hours.

-

Process and embed the tissue in paraffin.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

For CPDs: Incubate slides in 1 M HCl for 30 minutes at 37°C.

-

For γH2AX: Use a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water bath.

-

Allow slides to cool to room temperature.

-

Wash with phosphate-buffered saline (PBS).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with a protein block solution (e.g., goat serum) for 30 minutes.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-CPD monoclonal antibody.

-

Anti-phospho-Histone H2A.X (Ser139) (γH2AX) monoclonal antibody.

-

-

Rinse with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Rinse with PBS.

-

-

Detection and Counterstaining:

-

Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Quantification:

-

Capture digital images of the stained sections.

-

Quantify the percentage of positively stained nuclei or the intensity of staining using image analysis software.

-

RNA Sequencing of Skin Biopsies

Note: This is a generalized protocol. Specific library preparation kits and sequencing platforms used in the CUV151 study may vary.

-

Sample Collection and Storage:

-

Immediately place skin biopsies in a cryoprotectant solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

-

Store at -80°C until RNA extraction.

-

-

RNA Extraction:

-

Homogenize the tissue in a lysis buffer using a bead mill or rotor-stator homogenizer.

-

Extract total RNA using a column-based kit or a phenol-chloroform extraction method.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

-

-

Library Preparation:

-

Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with high-quality total RNA (RIN > 7).

-

Isolate mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using PCR.

-

Purify and quantify the final library.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify statistically significant changes between experimental groups.

-

Conclusion

Foundational research on this compound has established its dual role in stimulating melanogenesis and enhancing DNA repair, positioning it as a molecule of significant interest for photoprotection and the prevention of skin cancer. The activation of the MC1R signaling pathway by this compound upregulates both pigment production and intrinsic cellular mechanisms for repairing UV-induced DNA damage. The quantitative data from clinical studies provide compelling evidence for its efficacy in reducing the molecular signatures of photodamage. The detailed experimental protocols outlined in this guide serve as a resource for researchers seeking to further investigate the therapeutic potential of this compound and other melanocortin analogues in the context of genomic stability and skin health. Continued research in this area is crucial for the development of novel strategies to mitigate the deleterious effects of UV radiation.

References

- 1. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanotan 1 Peptide: Stunning Tanning & Melanin Boost Benefits - Oath Peptides [oathpeptides.com]

- 3. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 6. An overview of benefits and risks of chronic melanocortin‐1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clinuvel.com [clinuvel.com]

- 9. clinuvel.com [clinuvel.com]

- 10. clinuvel.com [clinuvel.com]

- 11. clinuvel.com [clinuvel.com]

- 12. CLINUVEL Expands DNA Repair Program with 2nd DNA Repair Study - CLINUVEL [clinuvel.com]

understanding Melanotan I receptor binding affinity

An In-depth Technical Guide to Melanotan I Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Afamelanotide or [Nle4, D-Phe7]-α-MSH, is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Engineered for enhanced stability and a longer biological half-life compared to its natural counterpart, this compound serves as a potent research tool for investigating melanocortin system pathways.[1][3] It is a non-selective agonist of the melanocortin receptors (MCRs), though it demonstrates a pronounced selectivity for the melanocortin 1 receptor (MC1R).[3][4] This high affinity for MC1R makes it a primary subject of study in melanogenesis, photoprotection, and inflammatory responses.[5][6] This document provides a comprehensive overview of this compound's binding affinity to various melanocortin receptors, details the experimental protocols used for these determinations, and illustrates the core signaling pathways activated upon receptor binding.

This compound and the Melanocortin Receptor Family

The biological effects of this compound are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R.[3] These receptors exhibit varied tissue expression and are involved in a wide range of physiological processes.[3][7] this compound binds to MC1R, MC3R, MC4R, and MC5R, with negligible affinity for MC2R.[8] Its primary and most well-documented effects are linked to the activation of MC1R on melanocytes, which initiates a signaling cascade leading to increased melanin production.[2][9][10]

Quantitative Binding Affinity and Functional Potency

The interaction of this compound with melanocortin receptors has been quantified through various in vitro assays. The data consistently highlights its high affinity and functional potency at the MC1R, with significantly lower affinity for other MCR subtypes. This selectivity is a key characteristic of its pharmacological profile.

Table 1: Competitive Binding Affinity (Ki) of an α-MSH Analogue for Human Melanocortin Receptors

| Receptor Subtype | Mean Ki (nmol/L) | Standard Deviation |

|---|---|---|

| MC1R | 0.159 | ± 0.040 |

| MC3R | 35.430 | ± 6.743 |

| MC4R | 19.293 | ± 2.780 |

| MC5R | 2.230 | ± 0.670 |

Data derived from a study on a novel α-MSH analogue with a structure and function analogous to this compound, obtained via competition binding assays with [125I]-NDP-MSH.[11]

Table 2: Functional Potency (EC50) of an α-MSH Analogue at Human Melanocortin Receptors

| Receptor Subtype | Mean EC50 (nmol/L) | Standard Deviation |

|---|---|---|

| MC1R | 0.45 | ± 0.07 |